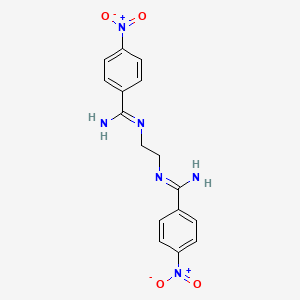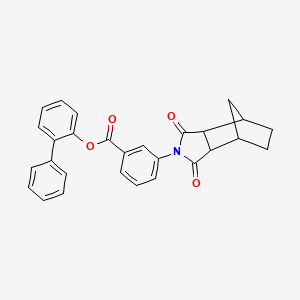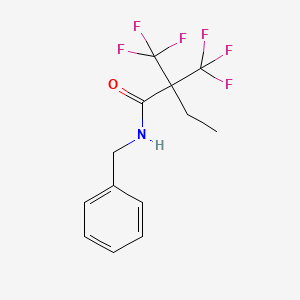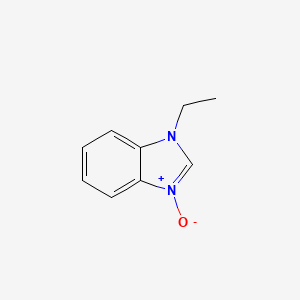
N,N'-ethane-1,2-diylbis(4-nitrobenzenecarboximidamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-{[amino(4-nitrophenyl)methylidene]amino}ethyl)-4-nitrobenzenecarboximidamide is a complex organic compound characterized by the presence of nitro groups and an imidamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-{[amino(4-nitrophenyl)methylidene]amino}ethyl)-4-nitrobenzenecarboximidamide typically involves the reaction of 4-nitrobenzaldehyde with 4-nitrophenylhydrazine to form an intermediate Schiff base. This intermediate is then reacted with ethylenediamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2-{[amino(4-nitrophenyl)methylidene]amino}ethyl)-4-nitrobenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and catalytic hydrogenation for reduction reactions. Oxidizing agents such as potassium permanganate are used for oxidation reactions. Solvents like ethanol and methanol are commonly employed .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives and other functionalized compounds .
Wissenschaftliche Forschungsanwendungen
N’-(2-{[amino(4-nitrophenyl)methylidene]amino}ethyl)-4-nitrobenzenecarboximidamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N’-(2-{[amino(4-nitrophenyl)methylidene]amino}ethyl)-4-nitrobenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-4-nitrophenol: Shares similar nitro and amino functional groups but differs in its overall structure and properties.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains similar amino and nitro groups but has different substituents and structural features.
Uniqueness
N’-(2-{[amino(4-nitrophenyl)methylidene]amino}ethyl)-4-nitrobenzenecarboximidamide is unique due to its specific combination of functional groups and structural arrangement, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C16H16N6O4 |
|---|---|
Molekulargewicht |
356.34 g/mol |
IUPAC-Name |
N'-[2-[[amino-(4-nitrophenyl)methylidene]amino]ethyl]-4-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C16H16N6O4/c17-15(11-1-5-13(6-2-11)21(23)24)19-9-10-20-16(18)12-3-7-14(8-4-12)22(25)26/h1-8H,9-10H2,(H2,17,19)(H2,18,20) |
InChI-Schlüssel |
AQQCTHMMJYZMLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=NCCN=C(C2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenoxy]benzonitrile](/img/structure/B12464178.png)
![3,5-Bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one](/img/structure/B12464186.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B12464187.png)
![N-benzyl-N'-[(3-methylcyclohexylidene)amino]butanediamide](/img/structure/B12464199.png)
![1-[Bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)propan-2-ol; dihydroorotic acid](/img/structure/B12464210.png)




![(3E)-1-[(1S)-1-(4-Fluorophenyl)ethyl]-3-{[3-methoxy-4-(4-methylimidazol-1-YL)phenyl]methylidene}piperidin-2-one](/img/structure/B12464253.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide](/img/structure/B12464264.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B12464268.png)

![3-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4,5,6-hexahydro-10H-1,5-methanopyrido[1,2-d][1,4]diazocin-10-one](/img/structure/B12464275.png)
